N-(4-Azido-2-nitrophenyl)-beta-alanine
Overview
Description
“N-(4-Azido-2-nitrophenyl)-beta-alanine” is a compound that has been used in various scientific research . It is a derivative of beta-alanine, a naturally occurring beta amino acid. The “4-Azido-2-nitrophenyl” part of the molecule refers to a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) and an azido group (-N3) attached .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 2-Chloro-N-(4-nitrophenyl)acetamide and sodium azide were dissolved in a mixture of ethanol/water and refluxed for 24 hours at 80 °C. After cooling, the compound precipitated. The crude product was filtered off and dried. Recrystallization from ethanol yielded yellow crystals .Chemical Reactions Analysis
The azido group in “this compound” can undergo a variety of reactions. When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .Scientific Research Applications
Crystal and Molecular Structure Analysis
N-(4-Azido-2-nitrophenyl)-beta-alanine has been utilized in the study of crystal and molecular structures. Marchewka, Drozd, and Janczak (2011) investigated its crystal form, revealing its crystallization in the P2(1)/c space group of the monoclinic system. The study compared X-ray geometry with molecular orbital calculations, showing interactions via hydrogen bonds forming a dimeric structure. This research is significant in understanding the molecular arrangement and interactions in the crystalline state of such compounds (Marchewka, Drozd, & Janczak, 2011).
Antibody Binding Site Research
The compound has been utilized in immunology research, specifically in antibody binding studies. Fleet, Knowles, and Porter (1972) described the isolation of specific rabbit antibodies for the haptenic group 4-azido-2-nitrophenyl. The study involved photolysis of the antibody-hapten complex, leading to the covalent binding of the hapten to the antibody. This research provided insights into the antibody binding sites, a crucial aspect of immunological studies (Fleet, Knowles, & Porter, 1972).
Properties
IUPAC Name |
3-(4-azido-2-nitroanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c10-13-12-6-1-2-7(8(5-6)14(17)18)11-4-3-9(15)16/h1-2,5,11H,3-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDBRCKAXAMLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568020 | |
Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-35-2 | |
Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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